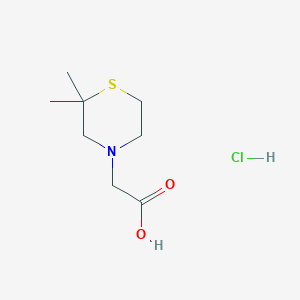
2-(2,2-Dimethylthiomorpholin-4-yl)aceticacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Dimethylthiomorpholin-4-yl)acetic acid hydrochloride is a chemical compound with a unique structure that includes a thiomorpholine ring substituted with two methyl groups and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethylthiomorpholin-4-yl)acetic acid hydrochloride typically involves the reaction of thiomorpholine with acetic acid derivatives under specific conditions. One common method includes the alkylation of thiomorpholine with a suitable acetic acid derivative in the presence of a base. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as crystallization or distillation to obtain the hydrochloride salt in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,2-Dimethylthiomorpholin-4-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The acetic acid moiety can participate in substitution reactions, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for esterification or amidation reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified thiomorpholine derivatives.
Substitution: Esters or amides of the acetic acid moiety.
Aplicaciones Científicas De Investigación
2-(2,2-Dimethylthiomorpholin-4-yl)acetic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2,2-Dimethylthiomorpholin-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The thiomorpholine ring and acetic acid moiety can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparación Con Compuestos Similares
Similar Compounds
2-Morpholinoacetic acid hydrochloride: Similar structure but lacks the dimethyl substitution on the thiomorpholine ring.
Pipecolinic acid: Contains a similar ring structure but with different functional groups.
4-Methylmorpholine: Shares the morpholine ring but with different substituents.
Uniqueness
2-(2,2-Dimethylthiomorpholin-4-yl)acetic acid hydrochloride is unique due to the presence of the dimethyl-substituted thiomorpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H16ClNO2S |
|---|---|
Peso molecular |
225.74 g/mol |
Nombre IUPAC |
2-(2,2-dimethylthiomorpholin-4-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO2S.ClH/c1-8(2)6-9(3-4-12-8)5-7(10)11;/h3-6H2,1-2H3,(H,10,11);1H |
Clave InChI |
PIYLEKPDEUPDJT-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(CCS1)CC(=O)O)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


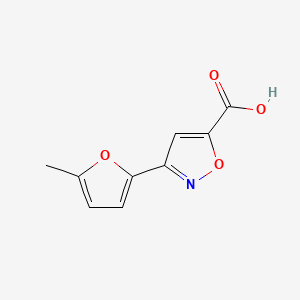
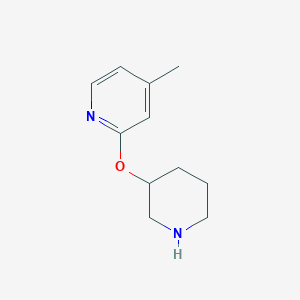
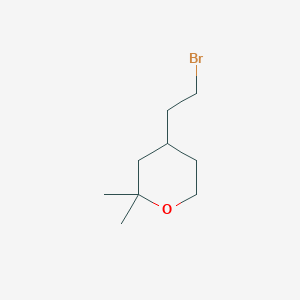
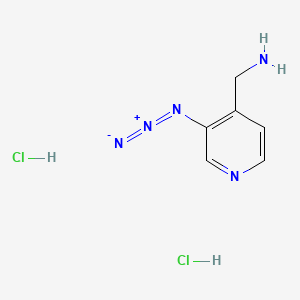

![1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazinedihydrochloride](/img/structure/B15315797.png)
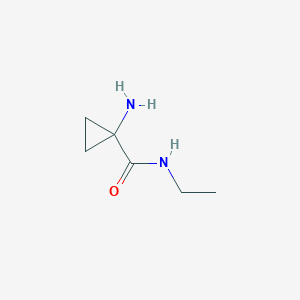
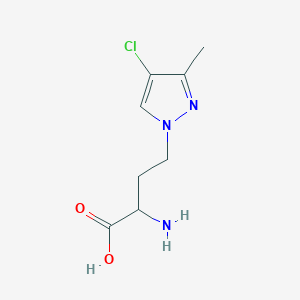


![N-[4-(2,2,3,3-tetrafluorocyclobutyl)phenyl]acetamide](/img/structure/B15315833.png)
![(3-Ethyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B15315851.png)
![2-[2-(Propan-2-yloxy)phenyl]propan-2-amine](/img/structure/B15315859.png)

